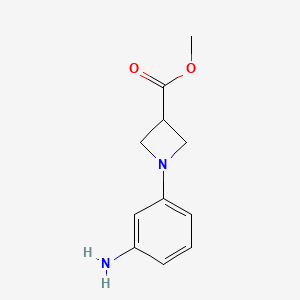

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate

Descripción general

Descripción

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It belongs to the azetidine family, which is a class of heterocyclic compounds characterized by a four-membered ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate typically involves the reaction of an appropriate N-heterocyclic compound with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction is carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidine derivatives .

Aplicaciones Científicas De Investigación

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.

Industry: Utilized in the development of new materials and catalysts

Mecanismo De Acción

The mechanism of action of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s four-membered ring structure imparts significant ring strain, making it highly reactive. This reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Another member of the azetidine family, known for its use in medicinal chemistry.

Aziridine: A three-membered ring analog of azetidine, characterized by even higher ring strain and reactivity.

Pyrrolidine: A five-membered ring analog with lower ring strain and different reactivity profile

Uniqueness

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a four-membered ring with an amino group and a carboxylate ester makes it a versatile compound for various applications.

Actividad Biológica

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the carboxylate group and the amino group on the phenyl ring contributes to its biological activity. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor proliferation and survival. Research indicates that compounds with similar structures can modulate the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor often constitutively active in various cancers.

Key Findings:

- Cell Proliferation Inhibition : Studies have shown that derivatives of azetidine, including this compound, exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The compound demonstrated an EC50 value in the low micromolar range, indicating potent activity against these cancer cells .

- Cell Membrane Permeability : The methyl ester form of azetidine derivatives has been noted to enhance cellular uptake compared to their acid counterparts. This increased permeability may facilitate their conversion into active forms within the cell, thus enhancing their biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research has indicated that compounds with similar azetidine structures exhibit minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Biological Activity Overview

Propiedades

IUPAC Name |

methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-3-9(12)5-10/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBYBVPFFXLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693110 | |

| Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-89-3 | |

| Record name | Methyl 1-(3-aminophenyl)-3-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.